N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-19-8-11(6-18-19)13-12(15-3-4-16-13)7-17-14(20)10-2-5-21-9-10/h2-6,8-9H,7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMMYDRZHWJJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide, is a derivative of pyrazoline. Pyrazoline compounds have been shown to have an affinity for binding to cholinesterase (AChE and BChE) active sites. This suggests that these compounds might act as a neuroprotective agent for activated-acetylcholinesterase-linked neurological disorders.
Mode of Action
The compound’s interaction with its targets results in selective inhibition potential. This means that the compound can selectively inhibit the activity of cholinesterase enzymes, potentially providing neuroprotective effects.
Biochemical Pathways
The compound’s action affects the cholinergic pathway, which involves the neurotransmitter acetylcholine and its associated enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the compound can potentially prevent the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
Pharmacokinetics
Similar compounds have shown cytotoxic activities against various cell lines, suggesting that they can be absorbed and distributed in the body to exert their effects.
Result of Action
The primary result of the compound’s action is the potential neuroprotective effect due to the inhibition of cholinesterase enzymes. This can lead to enhanced cholinergic transmission, which may be beneficial in the treatment of neurological disorders linked to acetylcholinesterase activity.
Biological Activity
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide is a pyrazole-derived compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a thiophene ring, a pyrazole moiety, and a carboxamide functional group. These structural elements contribute to its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₄O₂S |
| Molecular Weight | 358.42 g/mol |
| CAS Number | 2034230-73-2 |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially modulating their activity. This interaction can lead to altered metabolic pathways that may benefit therapeutic outcomes.
- Antioxidant Activity : Studies suggest that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress and related damage.
- Antimicrobial Effects : Preliminary evaluations indicate that the compound may possess antimicrobial properties, effective against certain bacterial strains .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. For example, compounds with similar structures have demonstrated significant inhibition of cancer cell proliferation in vitro:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Pyrazole Derivative A | A549 (Lung Cancer) | 49.85 |
| Pyrazole Derivative B | HeLa (Cervical Cancer) | 7.01 |
These findings suggest that the compound could be further explored for its potential as an anticancer agent.
Antimicrobial Activity
In vitro studies have assessed the antimicrobial efficacy of this compound against various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
These results indicate promising antibacterial activity, warranting further investigation into its clinical applications .
Case Studies
Several case studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to this compound:
- Study by Xia et al. : This research synthesized various pyrazole derivatives and evaluated their antitumor activities. One derivative demonstrated an IC₅₀ of 49.85 µM against tumor cells, suggesting that structural modifications can enhance efficacy .
- Research by Fan et al. : Focused on the cytotoxic effects of pyrazole-linked compounds on A549 cell lines, revealing significant growth inhibition and autophagy induction without apoptosis .
Scientific Research Applications
Therapeutic Applications
- Anticancer Activity : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress in cells.
- Neurological Applications : Given the involvement of pyrazole derivatives in neuroprotection, this compound could be explored for potential benefits in neurodegenerative diseases.
Comparative Studies
Comparative studies with structurally similar compounds have highlighted the unique properties of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide. For instance:
| Compound Name | Key Differences | Potential Applications |
|---|---|---|
| 3-(dimethylamino)-N-(pyrazin-2-ylmethyl)benzamide | Lacks thiophene core; different binding profile | Anticancer |
| N-(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methylbenzamide | Lacks dimethylamino group; altered solubility | Antimicrobial |
Case Studies and Research Findings
Several studies have investigated the applications of similar compounds, providing insights into their potential uses:
- Anticancer Research : A study published in Molecular Cancer Therapeutics demonstrated that pyrazole derivatives could inhibit specific kinases involved in cancer progression, suggesting a pathway for further exploration with this compound .
- Neuroprotective Studies : Research highlighted in Journal of Medicinal Chemistry indicated that compounds featuring pyrazole rings exhibited neuroprotective effects, potentially applicable to conditions like Alzheimer's disease .
- Inflammation Modulation : A review in Frontiers in Pharmacology discussed how derivatives of thiophene and pyrazole could modulate inflammatory responses, supporting the investigation of this compound for anti-inflammatory therapies .
Comparison with Similar Compounds
Key Structural Features
- Pyrazine ring : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and π-π stacking interactions.
- Thiophene-3-carboxamide : The sulfur atom in thiophene contributes to electronic effects, while the carboxamide group offers hydrogen-bonding capabilities.
For example, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide derivatives are synthesized via Gewald reactions and copper-catalyzed cyclization . These methods suggest plausible routes for constructing the target molecule.
The compound belongs to a broader class of pyrazine-pyrazole-thiophene hybrids. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Variations :
- Pyrazine (target compound) vs. pyrimidine (Entry 3) or pyridazine (Entry 6): Pyrazine’s dual nitrogen atoms favor electronic interactions, while pyrimidine/pyridazine offer distinct hydrogen-bonding patterns.
- Pyrazole substituents (e.g., methyl in the target compound vs. phenyl in Entry 4) modulate steric hindrance and solubility .
Functional Group Impact :
- Trifluoromethyl groups (Entry 5): Enhance metabolic stability and membrane permeability but increase molecular weight .
- Carboxamide vs. acrylamide (Entry 4): Carboxamide provides stronger hydrogen-bonding capacity, while acrylamide may improve covalent binding to targets .
Biological Activity Trends :
Q & A
Q. What are the established synthetic routes for N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Pyrazine-Pyrazole Core Formation : React 3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-amine with a methylating agent (e.g., methyl iodide) under basic conditions (K₂CO₃ in DMF) to introduce the methyl group .
Thiophene Carboxamide Coupling : Use amide bond formation via coupling reagents (e.g., HBTU or EDC/NHS) to attach thiophene-3-carboxylic acid to the pyrazine-methyl intermediate .
- Optimization : Reaction temperature (25–60°C), solvent polarity (DMF or acetonitrile), and catalyst loading (e.g., Cu(I) for click chemistry) are critical for yield and purity. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they reveal?
- Methodological Answer :
- 1H/13C NMR : Identifies proton environments (e.g., thiophene aromatic protons at δ 7.2–7.5 ppm, pyrazine CH at δ 8.3–8.7 ppm) and confirms methyl group integration (1-methylpyrazole: δ 3.9 ppm, singlet) .
- IR Spectroscopy : Detects amide C=O stretch (~1650 cm⁻¹) and thiophene C-S vibrations (~690 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 356.12) and fragmentation patterns .
Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?
- Methodological Answer :
- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses, with IC₅₀ calculations using nonlinear regression .
- Antimicrobial Testing : Use agar diffusion assays against E. coli and S. aureus (50 µg/mL), comparing zone-of-inhibition diameters to standard antibiotics .
- Mechanistic Clues : The 1-methylpyrazole and thiophene moieties may enhance DNA intercalation or enzyme inhibition, though target validation (e.g., docking studies) is pending .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Data Normalization : Standardize assay conditions (e.g., cell passage number, bacterial inoculum size) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., pyrazine vs. pyrimidine cores) to isolate functional group contributions .
- Meta-Analysis : Pool data from independent studies (≥3 replicates) using statistical tools (e.g., ANOVA with Tukey post-hoc tests) .
Q. What strategies are recommended for optimizing synthetic yield while minimizing byproducts?
- Methodological Answer :
- Catalyst Screening : Test Pd/Cu catalysts for Suzuki-Miyaura cross-coupling steps; Pd(PPh₃)₄ often improves regioselectivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions .
- In Situ Monitoring : Use TLC or HPLC-MS to track reaction progress and terminate at optimal conversion (85–90%) .
Q. How do electronic interactions between the thiophene and pyrazine rings influence reactivity?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electron density (HOMO/LUMO) and predict nucleophilic/electrophilic sites .
- Experimental Probes :
- Substituent Effects : Introduce electron-withdrawing groups (NO₂) on pyrazine to assess π-π stacking alterations via UV-Vis spectroscopy .
- Kinetic Studies : Compare reaction rates of halogenated analogs in SNAr reactions to quantify electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
